6-Aminoallopurinol riboside
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Overview
Description
6-Aminoallopurinol riboside is a nucleoside analogue of allopurinol, characterized by the presence of a beta-D-ribofuranosyl moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoallopurinol riboside typically involves the ribosylation of 6-aminoallopurinol. This process can be achieved through various chemical reactions, including the use of ribose derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoallopurinol riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted analogues .
Scientific Research Applications
6-Aminoallopurinol riboside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections such as leishmaniasis
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Aminoallopurinol riboside involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as purine nucleoside phosphorylase, which plays a crucial role in purine metabolism. This inhibition can lead to the accumulation of nucleoside analogues, affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Allopurinol riboside: A nucleoside analogue of allopurinol with similar chemical properties.
6-Thiopurine riboside: Another nucleoside analogue with distinct biological activities
Uniqueness: 6-Aminoallopurinol riboside is unique due to its specific ribosylation pattern and its ability to inhibit purine nucleoside phosphorylase. This makes it particularly effective in certain therapeutic applications, such as the treatment of parasitic infections .
Properties
IUPAC Name |
6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJUWOIBPREHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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